![molecular formula C7H6N2OS2 B061008 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 176530-46-4](/img/structure/B61008.png)

2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one

Descripción general

Descripción

Synthesis Analysis

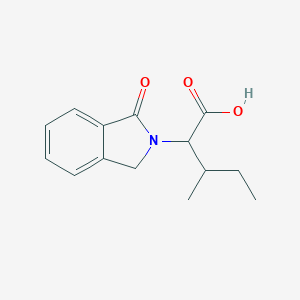

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has evolved over time to more efficient methods. Initially, a three-step synthesis process that included two chromatography steps was common. However, a more sustainable approach has been developed, allowing for the synthesis of these compounds via a catalytic four-component reaction involving a ketone, ethyl cyanoacetate, S8, and formamide, characterized by step economy and easy purification (Shi et al., 2018).

Molecular Structure Analysis

Spectral and biological analyses have been conducted to establish the molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives. Techniques such as FTIR, UV-Vis, and 1H-NMR spectroscopy have been utilized to determine the structure, confirming the presence of key functional groups and the overall molecular framework. These studies have also explored the antimicrobial activity against various bacterial and fungal strains, highlighting the compound's potential in medicinal chemistry (R. et al., 2016).

Chemical Reactions and Properties

Various chemical reactions have been employed to synthesize and modify thieno[2,3-d]pyrimidin-4(3H)-ones, including the Gewald reaction, cyclocondensation, and reactions involving aromatic isocyanates and isothiocyanates. These methods have facilitated the development of a broad range of derivatives, showcasing the versatility of thieno[2,3-d]pyrimidin-4(3H)-ones in organic synthesis (Adib et al., 2015).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, including solubility, melting points, and crystallinity, are crucial for their application in drug formulation and other chemical processes. Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds, indicating potential for rapid and scalable production (Hesse et al., 2007).

Aplicaciones Científicas De Investigación

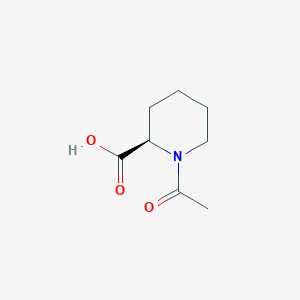

Analgesic and Anti-Inflammatory Activities : Alagarsamy et al. (2007) synthesized novel derivatives of 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones and evaluated their analgesic and anti-inflammatory activities. One compound, in particular, showed potent analgesic activity and more potent anti-inflammatory activity compared to diclofenac sodium, a standard reference drug. The compounds also exhibited mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2007).

Synthesis and Potential Pharmacological Properties : Dave et al. (1997) reported the synthesis of 2-thioxopyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. These compounds were S-methylated, and the study was conducted with the objective to explore their pharmacological properties (Dave, Shah, & Shah, 1997).

Synthesis of Derivatives for Pharmacological Screening : Devani et al. (1976) synthesized 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters. Some of these compounds exhibited analgesic, anti-inflammatory, anticonvulsant, and significant antimicrobial activities (Devani, Shishoo, Pathak, Parikh, Shah, & Padhya, 1976).

Antitumor Activity : Hafez and El-Gazzar (2017) investigated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. The synthesized compounds displayed potent anticancer activity against various human cancer cell lines, comparable to doxorubicin, a known chemotherapy drug (Hafez & El-Gazzar, 2017).

Green Synthesis Approach : Shi et al. (2018) developed a green approach to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones. This method is characterized by step economy, reduced catalyst loading, and easy purification, making it an environmentally friendly option for synthesizing this class of compounds (Shi et al., 2018).

Safety And Hazards

While specific safety and hazard information for 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS2/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEVYTJMMHAQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=O)N1)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363213 | |

| Record name | 6N-419S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one | |

CAS RN |

176530-46-4 | |

| Record name | 6N-419S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

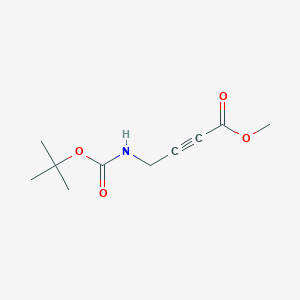

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)

![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)

![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)

![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)